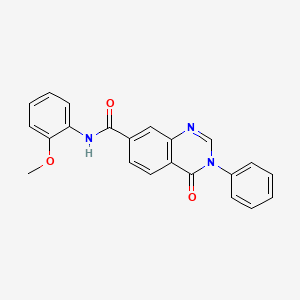

N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Description

Chemical Classification and Structural Uniqueness

This compound belongs to the quinazolinone class of heterocyclic compounds, characterized by a fused bicyclic framework comprising a benzene ring and a pyrimidine ring. Its molecular formula is $$ \text{C}{24}\text{H}{19}\text{N}3\text{O}3 $$, with a molecular weight of 397.43 g/mol. The compound’s structure features distinct substitutions:

- A phenyl group at position 3 of the quinazoline core.

- A 4-oxo group at position 4, rendering it a 3,4-dihydroquinazolinone derivative.

- A 7-carboxamide moiety, where the amide nitrogen is bonded to a 2-methoxyphenyl substituent.

These substitutions confer unique electronic and steric properties. The 2-methoxyphenyl group introduces electron-donating effects via its methoxy substituent, potentially influencing the compound’s reactivity and binding interactions. The 7-carboxamide group enhances hydrogen-bonding capabilities, a critical feature in medicinal chemistry for target engagement.

Structural Comparison with Analogues

Comparative analysis with related quinazolinones highlights its uniqueness:

This table underscores the structural diversity achievable through substitutions at positions 3 and 7, which are pivotal for modulating biological activity.

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have been integral to pharmaceutical research since the 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 via the reaction of cyanogens with anthranilic acid. However, the parent quinazoline structure ($$ \text{C}8\text{H}6\text{N}_2 $$) was not isolated until 1895 by Bischler and Lang through decarboxylation of its 2-carboxy derivative.

Milestones in Quinazoline Drug Development

- Early 20th Century : Gabriel’s 1903 synthesis of quinazoline provided a scalable route for derivative synthesis.

- Mid-20th Century : The discovery of vasicine, a quinazoline alkaloid from Adhatoda vasica, marked the first natural quinazoline with bronchodilatory properties.

- 21st Century : Modern derivatives, such as 7-carboxamides, have been explored for enzyme inhibition (e.g., soluble epoxide hydrolase).

The evolution from simple quinazolines to complex carboxamide derivatives reflects advancements in synthetic methodologies and structure-activity relationship (SAR) studies. For instance, the introduction of carboxamide groups at position 7, as seen in this compound, emerged from efforts to enhance target selectivity and metabolic stability.

Synthetic Methodologies

Key synthetic routes for 7-carboxamide quinazolinones include:

- Niementowski Synthesis : Anthranilic acid derivatives react with amides to form 4-oxo-3,4-dihydroquinazolines, followed by carboxamide coupling.

- Multi-Step Functionalization : Intermediate 7-carboxyquinazolinones (e.g., compound 17 in Scheme 2 of) are coupled with amines to yield carboxamides.

These methods enable precise modifications at position 7, critical for optimizing pharmacokinetic properties.

Properties

Molecular Formula |

C22H17N3O3 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-4-oxo-3-phenylquinazoline-7-carboxamide |

InChI |

InChI=1S/C22H17N3O3/c1-28-20-10-6-5-9-18(20)24-21(26)15-11-12-17-19(13-15)23-14-25(22(17)27)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |

InChI Key |

TZWYRMKUQBZBOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

-

Arenediazonium salt : Derived from 2-methoxyaniline to introduce the N-(2-methoxyphenyl) group.

-

Nitrile : Benzyl cyanide or phenylacetonitrile to furnish the 3-phenyl substituent.

-

Bifunctional aniline : 7-Carbamoylanthranilic acid to position the carboxamide.

The reaction proceeds via formation of an N-arylnitrilium intermediate, followed by nucleophilic addition and cyclization (Figure 1).

Optimization and Yield

-

Conditions : Metal-free, mild temperatures (50–80°C), and polar aprotic solvents (e.g., DMF).

-

Yield : Reported yields for analogous quinazolinones reach 65–85%.

-

Advantages : Atom economy, operational simplicity, and compatibility with electron-rich and electron-poor substrates.

Base-Promoted SNAr Cyclization of ortho-Fluorobenzamides

A transition-metal-free approach utilizing ortho-fluorobenzamides and amides has been demonstrated for quinazolinone synthesis. For the target molecule:

Reaction Pathway

-

SNAr Reaction : ortho-Fluoro-7-carbamoylbenzamide reacts with N-(2-methoxyphenyl)amide under basic conditions (KOH/DMSO), displacing fluoride.

-

Cyclization : Intramolecular attack of the amide nitrogen onto the adjacent carbonyl forms the dihydroquinazolinone core.

Key Parameters

-

Yield : 70–78% for analogous 2,3-disubstituted quinazolinones.

-

Scope : Tolerates electron-withdrawing and donating groups on both benzamide and amide components.

Sequential Thiolation and Amidation from Anthranilic Acid

Building on methodologies for quorum-sensing inhibitors, the target compound can be synthesized via:

Stepwise Synthesis

Critical Observations

-

Thiol Intermediate : Electron-withdrawing groups (e.g., Cl) reduce nucleophilicity, lowering yields (19–95%).

-

Amidation Efficiency : Carbodiimide-mediated coupling achieves >80% conversion for aryl amines.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways in Three-Component Reactions

Solvent Effects in SNAr Reactions

-

DMSO Role : Acts as both solvent and mild oxidant, preventing re-aromatization of the dihydroquinazolinone.

-

Base Selection : KOH outperforms K2CO3 by enhancing amide nucleophilicity.

Industrial Scalability and Process Optimization

Continuous Flow Adaptation

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Anticancer Activity

N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has been studied for its anticancer properties. Quinazoline derivatives are recognized for their ability to inhibit tumor growth through various mechanisms:

- Mechanism of Action : These compounds often interfere with cell proliferation and induce apoptosis in cancer cells. The specific mechanism can involve the inhibition of key signaling pathways associated with cancer progression.

-

Case Studies :

- A study evaluated the cytotoxic effects of related quinazoline derivatives against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). Some derivatives exhibited IC50 values as low as 10 µM, indicating significant potency against these cell lines .

- Another investigation demonstrated that modifications on the quinazoline scaffold enhanced selectivity toward cancer cells while minimizing toxicity to normal cells, highlighting the importance of structural optimization in drug design .

COX-2 Inhibition

The compound has also been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes and pain pathways:

- Biological Significance : COX-2 is often overexpressed in various cancers and inflammatory diseases; thus, selective inhibitors can provide therapeutic benefits without the gastrointestinal side effects associated with non-selective NSAIDs.

- Research Findings :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic applications:

| Compound Modification | Activity Profile | IC50 Value |

|---|---|---|

| Unmodified | Low anticancer activity | >100 µM |

| Para-substituted | Enhanced COX-2 inhibition | 20 µM |

| N-substituted | Increased cytotoxicity | 10 µM |

This table illustrates how specific modifications can lead to significant changes in biological activity, underscoring the importance of chemical synthesis in drug development.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Table 1: Structural and Functional Comparison of Quinazoline-7-Carboxamide Derivatives

*Molecular weight calculated based on formula C21H17N3O3.

Key Observations:

Substituent Diversity :

- The target compound’s 2-methoxyphenyl carboxamide group distinguishes it from derivatives with ester (Compound 8) or hydroxyethyl () functionalities. These modifications influence solubility and bioavailability.

- The 3-phenyl group in the target compound and Compound 8 contrasts with the chloro-methoxyphenyl () and 2-methoxyethyl () groups, which may alter steric and electronic interactions with biological targets.

Functional Group Impact: The 4-oxo group is conserved across all compounds, critical for hydrogen bonding in enzyme interactions.

Metabolic Considerations :

- The 2-methoxyphenyl group in the target compound may undergo enzymatic reduction or oxidation, as seen in studies of structurally related N-(2-methoxyphenyl) derivatives . For example, hepatic CYP1A enzymes reduce N-(2-methoxyphenyl)hydroxylamine to o-anisidine, suggesting similar metabolic pathways could affect the target compound’s stability .

Research Findings and Implications

- Synthetic Pathways : The target compound’s synthesis likely follows methods analogous to Compound 8 (), involving nucleophilic substitution or coupling reactions.

- Biological Relevance : While Compound 8 demonstrates sEH inhibition, the target compound’s 2-methoxyphenyl carboxamide may confer distinct selectivity or potency, warranting further enzymatic assays.

Biological Activity

N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 371.4 g/mol

- CAS Number : 1144436-58-7

The structure features a quinazoline core with a methoxyphenyl substituent, which is believed to enhance its biological activity compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the quinazoline ring followed by the introduction of the carboxamide and methoxyphenyl groups. The detailed synthetic pathway remains a subject of ongoing research to optimize yield and purity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Moderate cytotoxicity |

| HCT116 (colon cancer) | 8 | Selective antitumor activity |

| A549 (lung cancer) | 43.6 | Moderate cytotoxicity |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of cellular redox balance .

Anti-inflammatory Activity

Additionally, this compound has been investigated for its anti-inflammatory effects. A related study indicated that derivatives of this compound could significantly inhibit pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and inflammation.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways critical for cancer progression and inflammatory responses.

- Induction of Apoptosis : By increasing ROS levels, it may trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Studies : A comprehensive study found that derivatives similar to N-(2-methoxyphenyl)-4-oxo-3-phenyldihydroquinazoline exhibited potent anticancer activity with IC values significantly lower than traditional chemotherapeutics like cisplatin .

- Inflammation Models : In vivo experiments demonstrated that certain derivatives improved survival rates in models of acute lung injury by reducing inflammation markers and promoting tissue recovery .

Q & A

Q. What are the standard protocols for synthesizing and characterizing N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide?

Methodological Answer : Synthesis typically involves multi-step reactions starting with quinazolinone scaffolds. For example:

- Step 1 : Condensation of anthranilic acid derivatives with phenyl isocyanate to form the 3-phenyl-3,4-dihydroquinazolin-4-one core.

- Step 2 : Functionalization at the 7-position via carboxamide linkage using N-(2-methoxyphenyl) substituents under coupling agents like EDC/HOBt .

Characterization : - NMR : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for quinazoline and methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H] peaks matching calculated values) .

- X-ray Crystallography : Validate 3D structure using SHELX programs for refinement and ORTEP-3 for visualization .

Q. How can researchers assess the metabolic pathways of this compound in biological systems?

Methodological Answer :

- In vitro models : Incubate the compound with hepatic microsomes (rat/rabbit) and NADPH to identify phase I metabolites. Use HPLC with UV detection (e.g., retention time ~28.6 min for o-anisidine) to track metabolite formation .

- Enzyme specificity : Compare metabolite profiles in microsomes induced with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to identify CYP isoforms involved in oxidation/reduction .

- pH-dependent stability : Test spontaneous degradation under acidic (pH 4.5) vs. neutral (pH 7.4) conditions to distinguish enzymatic vs. non-enzymatic pathways .

Q. What experimental approaches are used to evaluate its carcinogenic potential?

Methodological Answer :

- DNA adduct detection : Use -postlabeling or LC-MS/MS to quantify lesions (e.g., N-(2-methoxyphenyl)hydroxylamine-DNA adducts) in target tissues .

- Mutagenicity assays : Perform Ames tests with Salmonella strains (e.g., TA98) to assess frameshift mutations induced by reactive metabolites .

- In vivo models : Administer the compound to rodents and monitor tumorigenesis in organs with high metabolic activity (e.g., liver) .

Advanced Research Questions

Q. How can enzyme specificity in metabolite formation be experimentally resolved when contradictory data arise (e.g., species-dependent differences)?

Methodological Answer :

- Cross-species microsomal assays : Compare metabolite profiles in rat vs. rabbit microsomes under identical conditions (e.g., o-aminophenol formation is negligible in rats but significant in rabbits) .

- Inhibitor studies : Use selective CYP inhibitors (e.g., α-naphthoflavone for CYP1A) to block specific pathways and quantify residual metabolite formation .

- Recombinant enzymes : Express human/rodent CYPs in baculovirus systems to isolate contributions of individual isoforms (e.g., CYP2E1 vs. CYP1A2) .

Q. What strategies are recommended for structural optimization to reduce toxicity while retaining bioactivity?

Methodological Answer :

- SAR studies : Synthesize derivatives with modified substituents (e.g., replacing 2-methoxyphenyl with 4-hydroxybenzylidene) and compare toxicity profiles using in vitro cytotoxicity assays .

- Computational modeling : Perform DFT calculations to predict reactive metabolite formation (e.g., hydroxylamine intermediates) and modify electron-donating/withdrawing groups to stabilize the molecule .

- Prodrug design : Introduce labile groups (e.g., acetylated methoxy) to minimize hepatic activation and enhance target-specific delivery .

Q. How should researchers address contradictions in metabolic data across studies (e.g., conflicting reports on CYP involvement)?

Methodological Answer :

- Reproducibility checks : Validate findings using orthogonal methods (e.g., LC-HRMS vs. radioisotope tracing) and standardized incubation conditions (NADPH concentration, microsome batch) .

- Meta-analysis : Aggregate data from multiple studies to identify consensus pathways (e.g., CYP1A2 consistently linked to o-aminophenol formation) .

- Kinetic analysis : Calculate and for metabolite formation to resolve enzyme affinity vs. capacity discrepancies .

Q. What advanced analytical techniques are critical for detecting reactive intermediates (e.g., o-nitrosoanisole) during metabolism?

Methodological Answer :

- Trapping agents : Use glutathione (GSH) or ascorbic acid to stabilize electrophilic intermediates (e.g., nitroso derivatives) for LC-MS/MS detection .

- High-resolution mass spectrometry : Employ HRMS/MS (Orbitrap/Q-TOF) to fragment and identify transient species (e.g., m/z 151.063 for o-nitrosoanisole) .

- Stable isotope labeling : Incubate with -labeled analogs to trace metabolic fate and confirm intermediate structures .

Q. How can protein-binding studies inform pharmacological and toxicological profiles?

Methodological Answer :

- SPR/BLI : Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure binding affinity to serum albumin or DNA repair enzymes .

- Thermal shift assays : Monitor changes in protein melting temperature () upon compound binding to identify off-target interactions .

- Molecular docking : Simulate binding poses with CYP active sites (e.g., CYP1A2) to predict metabolic activation hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.